N-(3,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FN3O2/c1-2-26-16-10-24(13-6-3-11(21)4-7-13)23-17(16)18(25)22-12-5-8-14(19)15(20)9-12/h3-10H,2H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQXLQWNJLBRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of 3,4-dichlorophenyl boronic acid with 4-fluorophenyl halide in the presence of a palladium catalyst and a base. The resulting intermediate is then subjected to further reactions to introduce the ethoxy and pyrazole groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(3,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth.
Case Study: In Vitro Evaluation
A study conducted on human gastric carcinoma cells (GTL-16) demonstrated that this compound could induce complete tumor stasis when administered orally. The mechanism involved selective inhibition of Met kinase, which is crucial for cancer cell proliferation and survival .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes related to cancer progression. The substitution patterns on the pyrazole ring contribute to its potency as a selective Met kinase inhibitor.
Case Study: Structure-Activity Relationship
Research indicates that modifications in the molecular structure can enhance both enzyme potency and solubility. For instance, substituting certain positions on the pyrazole ring has shown to improve pharmacokinetic properties, making it a viable candidate for further clinical development .
Neuropharmacological Effects
Emerging data suggest that this compound may also exhibit neuropharmacological effects. Preliminary studies indicate potential interactions with neurotransmitter systems, although further research is needed to elucidate these pathways.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antiproliferative Studies
Evidence from Hollósy et al. (2012) highlights the importance of halogenated aryl groups and heterocyclic cores in modulating biological activity. The study compared furan (F-series) and thiophene (T-series) carboxamide derivatives, including N-(3,4-dichlorophenyl)-amide furan-2-carboxylic acid (F6) and its thiophene counterpart (T6). Key findings include:
| Compound | Core Structure | Amide Substituent | clogP | LD50 (A431 Cells, μM) |
|---|---|---|---|---|
| F6 | Furan | 3,4-Dichlorophenyl | 3.12 | 48.7 |
| T6 | Thiophene | 3,4-Dichlorophenyl | 3.45 | 32.1 |
| Target Compound | Pyrazole | 3,4-Dichlorophenyl | ~3.8* | Not reported |
*Estimated clogP based on ethoxy group contribution .
- Core Heterocycle Impact: Thiophene derivatives (e.g., T6) exhibited superior antiproliferative activity compared to furan analogues, likely due to higher electron density and improved interactions with cellular targets .
- Substituent Effects : The 3,4-dichlorophenyl group in F6 and T6 correlates with increased lipophilicity (clogP >3) and enhanced activity. The target compound’s 4-ethoxy group may further optimize solubility and binding kinetics compared to simpler alkyl substituents .
Anti-Inflammatory Thiadiazole-Pyrazole Analogues
Studies on 4-thiadiazole derivatives (e.g., Maddila et al.) reveal structural parallels with the target compound:
| Compound | Pyrazole Substituent | Amide Substituent | Bioactivity (IC50, μM) |
|---|---|---|---|
| [27] (4-Nitrophenyl) | 4-Nitrophenyl | 5-Phenyl-1,3,4-thiadiazol | Anti-inflammatory: 14.2 |
| [28] (4-Fluorophenyl) | 4-Fluorophenyl | 5-Phenyl-1,3,4-thiadiazol | Anti-inflammatory: 9.8 |
| Target Compound | 4-Ethoxy | 3,4-Dichlorophenyl | Not reported |
- Electron-Withdrawing Groups : Nitro and fluoro substituents on the pyrazole ring (e.g., [27], [28]) improve anti-inflammatory activity, suggesting that the target compound’s 4-ethoxy group (electron-donating) may prioritize different mechanisms, such as kinase inhibition or apoptosis induction .
- Amide Group Diversity : The 3,4-dichlorophenyl amide in the target compound contrasts with thiadiazole-linked amides in [27] and [28], underscoring the role of amide connectivity in target selectivity .
Halogenation and Lipophilicity Trends
Halogenation is a critical determinant of physicochemical and pharmacological profiles:
- Chlorine vs.
- Ethoxy vs. Methoxy : The 4-ethoxy group likely reduces metabolic oxidation compared to smaller alkoxy groups (e.g., methoxy), extending half-life .
Biological Activity
N-(3,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C18H14Cl2FN3O2
- Molecular Weight : 394.2 g/mol
- CAS Number : 1211426-28-6
The structural features that contribute to its biological activity include the dichlorophenyl and fluorophenyl groups, which play a significant role in its interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymes : The compound has been shown to inhibit various enzymes involved in cancer progression, including thymidylate synthase and histone deacetylases (HDACs) .
- Anticancer Activity : Studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of tumor suppressor proteins like p53 .
- Antimicrobial Properties : Some derivatives of pyrazole compounds exhibit antimicrobial activities against a range of pathogens, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
The SAR studies have provided insights into how modifications in the chemical structure can enhance or diminish biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like Cl and F) on the aromatic rings significantly influences the compound's potency against cancer cell lines.
- Linker Variations : Alterations in the ethoxy group or the pyrazole core can lead to variations in bioactivity, highlighting the importance of optimizing these components for desired therapeutic effects .
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties .
- Antimicrobial Activity : In vitro tests showed that compounds with similar structures had minimum inhibitory concentrations (MIC) ranging from 125 μg/mL to 250 μg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H14Cl2FN3O2 |
| Molecular Weight | 394.2 g/mol |
| CAS Number | 1211426-28-6 |
| Anticancer IC50 | Low micromolar range |
| Antimicrobial MIC | 125 - 250 μg/mL |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(3,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, and how are impurities minimized during synthesis?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, a 1,5-diarylpyrazole core is constructed via cyclocondensation of hydrazine derivatives with β-keto esters. Key intermediates include substituted phenylhydrazines and ethoxycarbonyl precursors. To minimize impurities such as 1,3-bis(3,4-dichlorophenyl)-1-triazene, reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization is critical. Analytical methods like HPLC and LC-MS are used to verify purity (>98%) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural elucidation employs a combination of techniques:
- NMR (¹H, ¹³C, and DEPT-135) to confirm substituent positions and electronic environments.
- FT-IR to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
- X-ray crystallography for definitive stereochemical assignment (e.g., monoclinic system parameters: a = 9.4015 Å, b = 12.138 Å, c = 16.270 Å, α = 77.345°, β = 88.040°, γ = 87.376°) .
- Mass spectrometry (HRMS-ESI) to confirm molecular weight (e.g., m/z 411.02 [M+H]⁺).
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Low aqueous solubility (e.g., <0.1 mg/mL in water at 25°C) necessitates use of co-solvents like DMSO or ethanol. Solubility in organic solvents (e.g., DMF, THF) is higher (>50 mg/mL) .
- Stability : Stable at −20°C in anhydrous DMSO for >6 months. Degradation occurs under strong acidic/basic conditions (pH <3 or >10) or prolonged UV exposure. Stability assays via HPLC are recommended every 3 months .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what assays are used to validate its mechanism of action?
- Methodological Answer :
- Target Identification : Structural analogs (e.g., cannabinoid receptor antagonists like SR141716A) suggest potential binding to G-protein-coupled receptors (GPCRs) or enzyme active sites. Computational docking (AutoDock Vina) and molecular dynamics simulations predict interactions with residues in hydrophobic pockets .
- Validation Assays :
- Radioligand binding assays (e.g., competitive displacement using ³H-labeled ligands).
- Functional assays (e.g., cAMP inhibition in HEK293 cells transfected with target receptors).
- Enzyme inhibition (e.g., IC₅₀ determination via fluorometric or colorimetric readouts) .
Q. How can conflicting data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell line variability, incubation time, ATP concentration in kinase assays). For example, IC₅₀ discrepancies in kinase inhibition may arise from differences in ATP concentration (1 mM vs. 10 μM) .
- Orthogonal Validation : Use multiple techniques (e.g., SPR for binding affinity, Western blot for downstream target phosphorylation).
- Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay data) to identify trends and outliers .
Q. What strategies are effective for improving the compound's bioavailability without altering its core pharmacophore?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of the ethoxy moiety) to enhance membrane permeability.
- Nanoparticle Formulation : Encapsulation in PEGylated liposomes (size <200 nm) improves circulation time.
- Salt Formation : Hydrochloride salts increase aqueous solubility by 2–3 fold .
Key Research Challenges
- Impurity Profiling : Trace impurities (e.g., triazene byproducts) may confound bioactivity results. Regular batch-to-batch HPLC-MS analysis is essential .
- Crystallization Optimization : Poor crystal habit complicates X-ray studies. Use of mixed solvents (e.g., ethanol/water) and slow evaporation improves diffraction quality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
